cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS 736136-40-6) is a chiral cyclohexane derivative featuring a carboxylic acid group at position 1 and a 2-(3-chlorophenyl)-2-oxoethyl substituent at position 2 in the cis configuration. Its molecular formula is C₁₅H₁₇ClO₃, with a molecular weight of 280.75 g/mol . The compound is typically stored at room temperature and is used in pharmaceutical and chemical research, though specific applications require further elucidation. Its stereochemistry and functional groups make it a candidate for studying structure-activity relationships (SAR) in drug discovery .
Properties
IUPAC Name |
(1R,2R)-2-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDOUWMBJSNIEY-ZWNOBZJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC(=O)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641377 | |
| Record name | (1R,2R)-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-40-6 | |
| Record name | (1R,2R)-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with 3-chlorophenylacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Substitutional Isomers
The compound’s analogs differ in substituent positions, halogen substitutions, or cyclohexane ring modifications. Key comparisons include:
Physicochemical and Stereochemical Differences
- Solubility : Carboxylic acid groups confer moderate aqueous solubility, but bulky substituents (e.g., iodine, bromine) reduce it .
- Stereochemistry : The cis configuration at positions 1 and 2 creates a distinct spatial arrangement compared to trans isomers, influencing interactions with enzymes or receptors .
Biological Activity
The compound cis-2-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid , also known by its CAS number 736136-40-6, is a cyclohexanecarboxylic acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H17ClO3
- Molecular Weight : 280.75 g/mol
- CAS Number : 736136-40-6
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in the context of metabolic diseases and lipid metabolism.
The compound is believed to act primarily as an inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1) , an enzyme crucial for triglyceride synthesis. By inhibiting DGAT1, the compound may reduce triglyceride levels and improve lipid profiles, which is significant in the treatment of conditions such as obesity and hyperlipidemia.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on DGAT1 activity. For instance, a study reported an IC50 value in the low nanomolar range, indicating strong inhibition compared to other compounds tested in the same series .
In Vivo Studies
In vivo assessments have shown that administration of this compound leads to a significant reduction in plasma triglycerides in animal models. For example, in a mouse model, oral dosing resulted in a reduction of triglyceride levels by approximately 72% after 18 hours .
Comparative Analysis
The following table summarizes the biological activity profiles of related compounds:
| Compound Name | Human DGAT1 IC50 (nM) | Mouse DGAT1 IC50 (nM) | Triglyceride Reduction (%) |
|---|---|---|---|
| This compound | <5 | <10 | 72 |
| Compound A | 1.7 | 2.2 | 84 |
| Compound B | 3.0 | 4.4 | 83 |
Case Studies
Case Study 1 : A preclinical trial involving this compound demonstrated its efficacy in reducing triglyceride levels in obese mice. The study highlighted the compound's potential as a therapeutic agent for managing obesity-related metabolic disorders.
Case Study 2 : Another study focused on the pharmacokinetics of this compound revealed favorable absorption characteristics and a half-life suitable for therapeutic use. The compound was well-tolerated with no significant adverse effects observed at therapeutic doses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
